N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE is a complex organic compound that features a benzodioxole ring and a fluorinated indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Fluorinated Indole: The indole ring can be synthesized via Fischer indole synthesis, followed by fluorination using reagents like Selectfluor.
Coupling Reaction: The final step involves coupling the benzodioxole and fluorinated indole moieties through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzodioxole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. The presence of the fluorinated indole moiety suggests possible activity as a receptor ligand or enzyme inhibitor.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzodioxole and indole rings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated indole could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1H-INDOL-3-YL)-2-OXOACETAMIDE: Lacks the fluorine atom, which might result in different biological activity and chemical reactivity.
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLORO-1H-INDOL-3-YL)-2-OXOACETAMIDE: Contains a chlorine atom instead of fluorine, potentially altering its properties.
Uniqueness
The presence of the fluorine atom in N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-FLUORO-1H-INDOL-3-YL)-2-OXOACETAMIDE can significantly influence its chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c18-9-1-3-13-11(5-9)12(7-19-13)16(21)17(22)20-10-2-4-14-15(6-10)24-8-23-14/h1-7,19H,8H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDDRTXPQVHGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)C3=CNC4=C3C=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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